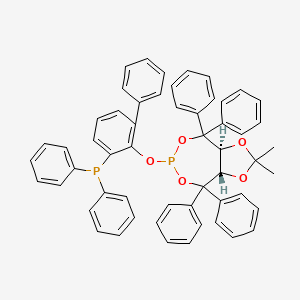

SchmalzPhos

Description

SchmalzPhos is a specialized phosphine ligand employed in transition-metal-catalyzed reactions, notably in cobalt-mediated 1,4-hydrovinylation reactions. Its discovery by Marion Arndt et al. (2011) marked a significant advancement in regiochemical control, enabling the selective formation of linear hydrovinylation products . Unlike traditional ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane), SchmalzPhos exhibits a unique backbone structure that modulates steric and electronic properties, thereby altering catalytic outcomes. This ligand has become pivotal in synthetic organic chemistry for accessing structurally defined alkenes, which are critical intermediates in pharmaceuticals and materials science .

Properties

Molecular Formula |

C55H46O5P2 |

|---|---|

Molecular Weight |

848.9 g/mol |

IUPAC Name |

[2-[[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |

InChI |

InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m0/s1 |

InChI Key |

OQTZCNLBVJLGQD-XWQGWOARSA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |

Canonical SMILES |

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

SchmalzPhos is typically synthesized through a series of organic reactions involving phosphorus-containing compounds. The exact synthetic route can vary, but it generally involves the reaction of a phosphorus precursor with other organic molecules under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of SchmalzPhos involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and other advanced technologies to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

SchmalzPhos is involved in various types of chemical reactions, including:

Hydrovinylation: This reaction involves the addition of a vinyl group to an alkene, and SchmalzPhos is known to control the regioselectivity of this reaction.

Substitution Reactions: SchmalzPhos can participate in substitution reactions where one group in a molecule is replaced by another.

Oxidation and Reduction: While not as common, SchmalzPhos can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The reactions involving SchmalzPhos often require specific reagents and conditions:

Catalysts: Cobalt and other transition metals are commonly used as catalysts in reactions involving SchmalzPhos.

Solvents: Organic solvents such as toluene or dichloromethane are frequently used.

Temperature and Pressure: Mild to moderate temperatures and pressures are typically employed to ensure the desired reaction pathway.

Major Products

The major products formed from reactions involving SchmalzPhos are often highly regioselective and stereoselective compounds. For example, in hydrovinylation reactions, SchmalzPhos helps produce linear 1,4-dienes with high selectivity .

Scientific Research Applications

SchmalzPhos has a wide range of applications in scientific research:

Biology: SchmalzPhos can be used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.

Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.

Mechanism of Action

The mechanism by which SchmalzPhos exerts its effects involves its interaction with metal catalysts. SchmalzPhos coordinates with the metal center, influencing the electronic and steric environment of the catalyst. This coordination helps control the regioselectivity and stereoselectivity of the reaction, leading to the formation of the desired product .

Comparison with Similar Compounds

Structural Comparison

SchmalzPhos, dppe, and dppp are bidentate phosphine ligands with diphenylphosphine groups. Key structural differences include:

- SchmalzPhos : Features a rigid, tailored backbone (exact structure undisclosed in public literature) optimized for larger bite angles, enhancing steric shielding around the metal center .

- dppe : Contains a two-carbon ethane backbone, providing moderate bite angle (~72°) and flexibility.

- dppp : Utilizes a three-carbon propane backbone, offering a slightly larger bite angle (~78°) than dppe but less rigidity than SchmalzPhos .

These structural variations influence metal-ligand coordination geometry, directly impacting reactivity and selectivity.

Functional Comparison

All three ligands are used in cobalt-catalyzed hydrovinylation, but their functional outcomes diverge:

- Regioselectivity :

- Electronic Effects :

- SchmalzPhos’s electron-donating groups enhance metal center electron density, stabilizing linear transition states.

- dppe/dppp’s simpler backbones lack this electronic tuning, leading to alternative pathways.

Performance Data and Research Findings

Table 1: Comparative Analysis of SchmalzPhos, dppe, and dppp

Key Findings :

Regiochemical Control : SchmalzPhos achieves near-complete 1,4-selectivity (>95%), surpassing dppe/dppp’s 75–90% selectivity for branched products .

Catalytic Efficiency : SchmalzPhos’s rigid backbone reduces catalyst deactivation, enabling reactions at lower cobalt loadings (1–2 mol% vs. 5–10 mol% for dppe/dppp) .

Thermal Stability : SchmalzPhos-based catalysts tolerate higher temperatures (up to 80°C) without decomposition, whereas dppe/dppp systems degrade above 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.